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molecular formula C5H4N2O2 B130354 Pyridazine-4-carboxylic Acid CAS No. 50681-25-9

Pyridazine-4-carboxylic Acid

Cat. No. B130354
M. Wt: 124.1 g/mol
InChI Key: JUSIWJONLKBPDU-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

In a 250 mL round bottom flask, 1 mL concentrated HCl and 70 mL ethanol was added to pyridazine-4-carboxylic acid (3.78 g, 30.4 mmol). The mixture was refluxed overnight. The reaction was 80% complete based on HPLC. The reaction mixture was concentrated down. The residue was purified (silica gel, 2-10% MeOH/DCM) to give light yellow oil (1.8 g, 49%). 1H NMR (300 MHz, CD3OD): δ 9.62 (s, 1H), 9.43 (d, 1H), 8.08 (d, 1H), 4.52 (dd, 2H), 1.43 (t, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Yield
49%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.[CH2:11](O)[CH3:12]>>[CH2:11]([O:9][C:8]([C:5]1[CH:6]=[CH:7][N:2]=[N:3][CH:4]=1)=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.78 g
Type
reactant
Smiles
N1=NC=C(C=C1)C(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
The residue was purified (silica gel, 2-10% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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